L-Glutamic acid-15N
Overview
Description
L-Glutamic acid-15N is a variant form of L-Glutamic acid that contains the stable nitrogen-15 isotope . It is a non-essential amino acid that can be used in NMR investigations designed to probe structure, dynamics, and binding of biological macromolecules . It plays an important role in many metabolic pathways .
Synthesis Analysis
L-Glutamic acid-15N can be prepared via a fermentative process. Brevibacterium lactofermentum, growing on a medium containing 97% enriched 15NH4Cl as a sole isotopic precursor, excretes mostly L-[15N]glutamic acid . The performance of the N-acetyl-L-Glu and glutarate buffers for the production of proteins with selectively 15N-labelled amino acids was explored by preparing five samples of PpiB with combinatorial labelling .Molecular Structure Analysis
The linear formula of L-Glutamic acid-15N is HO2C(CH2)2CH(15NH)CO2H . Its molecular weight is 148.12 . The SMILES string representation is [15NH2]C(CCC(O)=O)C(O)=O .Chemical Reactions Analysis
L-Glutamic acid-15N acts as an excitatory transmitter and an agonist at all subtypes of glutamate receptors (metabotropic, kainate, NMDA, and AMPA) . It shows a direct activating effect on the release of DA from dopaminergic terminals .Physical And Chemical Properties Analysis
L-Glutamic acid-15N is a white, odorless, and crystalline solid at room temperature . It is highly soluble in water but insoluble in organic solvents like ether, benzene, and chloroform . The melting point of L-Glutamic acid-15N is around 200-220 °C (392-428 °F) .Scientific Research Applications
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Biomolecular NMR
- L-Glutamic acid-15N can be used in NMR investigations designed to probe structure, dynamics, and binding of biological macromolecules .
- A study used a homonuclear dipolar recoupling scheme, Adiabatic Linearly FREquency Swept reCOupling (AL FRESCO), to record two-dimensional (2D) 15N–15N correlations on uniformly 15N-labeled GB1 powders .
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Clinical MS
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Metabolism
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Metabolomics
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Proteomics
Safety And Hazards
L-Glutamic acid-15N may cause respiratory tract irritation. It may be harmful if absorbed through the skin and may cause skin irritation. Contact may cause eye irritation. It may be harmful if swallowed . It is advised to avoid breathing mist, gas, or vapours, avoid contacting with skin and eye, use personal protective equipment, and ensure adequate ventilation .
properties
IUPAC Name |
(2S)-2-(15N)azanylpentanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1/i6+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUUTDBJXJRKMK-OGWWSMAPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)O)[C@@H](C(=O)O)[15NH2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80449110 | |
Record name | L-Glutamic acid-15N | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80449110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Glutamic acid-15N | |
CAS RN |
21160-87-2 | |
Record name | L-Glutamic-15N acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21160-87-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Glutamic acid-15N | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80449110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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